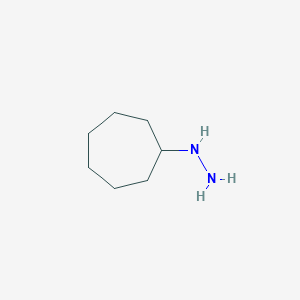

Cycloheptylhydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

cycloheptylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-9-7-5-3-1-2-4-6-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBWCDZDVBWHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511679 | |

| Record name | Cycloheptylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17630-34-1 | |

| Record name | Cycloheptylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cycloheptylhydrazine hydrochloride CAS 79201-43-7 properties

Executive Summary

Cycloheptylhydrazine hydrochloride (CAS 79201-43-7) is a specialized alkyl-hydrazine building block critical to the synthesis of N-substituted heterocycles. Unlike its smaller homologs (cyclopentyl- or cyclohexylhydrazine), the cycloheptyl moiety introduces a unique steric bulk and lipophilic profile (LogP ~2.5 for the free base), influencing the pharmacokinetic properties of downstream pharmaceutical candidates. This monograph details the physicochemical properties, validated synthesis protocols, and application workflows for this compound, specifically targeting researchers in medicinal chemistry and agrochemical discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | This compound hydrochloride |

| CAS Number | 79201-43-7 |

| Molecular Formula | C₇H₁₆N₂ · HCl |

| Molecular Weight | 164.68 g/mol |

| Appearance | White to off-white crystalline solid or low-melting waxy solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether/DCM |

| Melting Point | 131–133 °C (Typical for alkylhydrazine HCl salts) |

| Hygroscopicity | Moderate; storage under inert atmosphere recommended |

| Acidity (pKa) | ~7.5–8.0 (Conjugate acid of the hydrazine) |

Synthesis & Manufacturing Methodologies

Core Directive: Mechanistic Selection

The synthesis of this compound hydrochloride is most reliably achieved via reductive amination of cycloheptanone or nucleophilic substitution using protected hydrazine equivalents. Direct alkylation of hydrazine with cycloheptyl halides is not recommended due to the formation of poly-alkylated byproducts (N,N-dithis compound).

Protocol A: Reductive Amination (Recommended)

This route utilizes the condensation of cycloheptanone with hydrazine hydrate to form the hydrazone, followed by selective reduction.

Reagents:

-

Cycloheptanone (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.1 eq) or H₂/PtO₂

-

Solvent: Methanol (MeOH)

-

Acid catalyst: Acetic acid (cat.)

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve cycloheptanone in MeOH (0.5 M). Add hydrazine hydrate dropwise at 0°C. Stir at room temperature for 2 hours to ensure complete formation of cycloheptanone hydrazone. Note: The hydrazone is often an oil and is used directly without purification.

-

Reduction: Cool the reaction mixture to 0°C. Add Acetic Acid (pH adjustment to ~4-5). Add NaBH₃CN portion-wise over 30 minutes.

-

Mechanistic Insight: The acidic pH is critical to protonate the imine nitrogen, activating it for hydride attack, while preventing the protonation of the cyanoborohydride anion itself.

-

-

Quenching: Stir for 12 hours. Quench with 1N NaOH (pH > 10) to neutralize the amine.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate to obtain the free base oil.

-

Salt Formation: Dissolve the crude oil in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate immediately. Filter and wash with cold ether.

Visualization: Synthesis Pathway

Figure 1: Step-wise synthesis of this compound HCl via reductive amination.

Applications in Heterocyclic Chemistry[8][9]

Primary Utility: Pyrazole Synthesis

This compound is a "privileged structure" reagent used to introduce the cycloheptyl ring onto the N1-position of pyrazoles, indazoles, and pyrazolones. This is a standard scaffold strategy in designing inhibitors for kinases (e.g., JAK, p38 MAPK) where the bulky cycloheptyl group fills hydrophobic pockets.

Experimental Protocol: Synthesis of 1-Cycloheptyl-3,5-dimethylpyrazole

This protocol serves as a self-validating system to verify the reactivity and purity of the CAS 79201-43-7 material.

Reagents:

-

This compound HCl (1.0 mmol)

-

Acetylacetone (2,4-Pentanedione) (1.1 mmol)

-

Ethanol (5 mL)

-

Triethylamine (Et₃N) (1.1 mmol) - Required to liberate the free hydrazine.

Workflow:

-

Liberation: Suspend this compound HCl in Ethanol. Add Et₃N and stir for 10 minutes until clear (formation of free base in situ).

-

Condensation: Add Acetylacetone dropwise. The reaction is exothermic.

-

Reflux: Heat to reflux (78°C) for 2 hours.

-

Monitoring: TLC (Hexane:EtOAc 4:1) should show disappearance of the hydrazine (ninhydrin stain positive) and appearance of a UV-active spot (pyrazole).

-

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with water to remove Et₃N·HCl salts.[1][2][3]

-

Result: Concentration yields 1-Cycloheptyl-3,5-dimethylpyrazole.

Visualization: Pyrazole Formation Mechanism

Figure 2: Mechanism of Paal-Knorr type synthesis using this compound.

Handling, Stability & Safety (E-E-A-T)

Safety Profile

As a hydrazine derivative, CAS 79201-43-7 should be treated as a potential genotoxin and skin sensitizer .

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use only in a fume hood. Double-gloving (Nitrile) is recommended due to the potential permeability of alkylhydrazines.

Stability & Storage

-

Hygroscopicity: The HCl salt is hygroscopic. Exposure to moist air will lead to "clumping" and potential hydrolysis over extended periods.

-

Oxidation: The free base is prone to air oxidation (forming azo compounds or hydrazones). The HCl salt protects the hydrazine moiety from oxidation.

-

Storage Protocol: Store at 2–8°C in a tightly sealed vial under Argon or Nitrogen. Desiccate if possible.

References

- Chemical Identity & Properties: Source: Chem-Impex International. "1-Cycloheptylhydrazine hydrochloride Product Page." Accessed Oct 2023.

-

Synthetic Methodology (Analogous Protocols)

-

Application in Pyrazole Synthesis

- Safety Data: Source: BLD Pharm Safety D

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2012098563A2 - One-pot preparation of cyclobenzaprine hydrochloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

Technical Monograph: Cycloheptylhydrazine Hydrochloride

Structural Characterization, Synthetic Pathways, and Pharmacological Utility

Executive Summary

Cycloheptylhydrazine (typically handled as the monohydrochloride salt, CAS 79201-43-7 ) represents a critical building block in the synthesis of nitrogen-rich heterocycles, particularly pyrazoles and indazoles. In medicinal chemistry, the cycloheptyl moiety offers a specific lipophilic profile (

Molecular Identity & Physiochemical Properties[1][2]

The stability of the free base hydrazine is poor due to oxidation sensitivity; therefore, the hydrochloride salt is the standard for storage and synthesis.

Table 1: Core Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound hydrochloride |

| Common Name | 1-Cycloheptylhydrazine HCl |

| CAS Number (HCl) | 79201-43-7 |

| Molecular Formula (HCl) | |

| Molecular Weight (HCl) | 164.68 g/mol |

| Molecular Weight (Free Base) | 128.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |

| Melting Point | 145–150 °C (Decomposes) |

Table 2: Calculated Molecular Descriptors (Free Base)

| Descriptor | Value | Significance in Drug Design |

| H-Bond Donors | 2 | Interaction with kinase hinge regions or GPCR pockets. |

| H-Bond Acceptors | 2 | Capability for solvation and receptor binding. |

| Rotatable Bonds | 1 | Low entropic penalty upon binding (rigid ring). |

| Topological Polar Surface Area | 38.0 Ų | Favorable for BBB penetration and membrane permeability. |

Synthetic Architecture

While direct alkylation of hydrazine with cycloheptyl bromide is possible, it suffers from poly-alkylation (yielding N,N-dicycloheptyl byproducts). The Reductive Amination pathway is the industry standard for high-fidelity synthesis, ensuring mono-substitution.

Validated Synthetic Protocol: Reductive Amination

Reaction Logic: This protocol utilizes the condensation of cycloheptanone with hydrazine hydrate to form a hydrazone intermediate, which is subsequently reduced.

-

Precursor: Cycloheptanone

-

Reagent: Hydrazine Hydrate (excess)

-

Reductant: Sodium Cyanoborohydride (

) or catalytic hydrogenation ( -

Solvent: Methanol (MeOH) with catalytic Acetic Acid (AcOH).

Step-by-Step Methodology

-

Hydrazone Formation (In Situ):

-

Charge a flame-dried 500 mL RB flask with Cycloheptanone (1.0 eq) and Methanol (10 V) .

-

Cool to 0°C under

atmosphere. -

Dropwise add Hydrazine Hydrate (3.0 eq) . Note: Excess hydrazine prevents dimer formation (azine).

-

Stir at room temperature for 2 hours. Monitor by TLC (disappearance of ketone).

-

-

Selective Reduction:

-

Adjust pH to ~4–5 using Glacial Acetic Acid. Critical: Acid catalysis activates the imine for reduction.

-

Add

(1.5 eq) portion-wise over 30 minutes. Safety: Vent the flask; minor HCN evolution possible. -

Stir for 12 hours at ambient temperature.

-

-

Workup & Salt Formation:

-

Quench with 1N NaOH (bring pH to >10).

-

Extract with Dichloromethane (DCM) x3.

-

Wash combined organics with brine, dry over

, and concentrate to yield the crude free base oil. -

Salt Formation: Dissolve oil in minimal Ethanol (

can be used as anti-solvent). Add 4M HCl in Dioxane dropwise at 0°C. -

Filter the white precipitate: This compound HCl .

-

Reaction Pathway Visualization

Figure 1: The reductive amination pathway ensures mono-alkylation selectivity, avoiding the formation of N,N-dicycloheptyl byproducts common in direct alkyl halide substitution.

Structural Analysis & Characterization

To validate the synthesized material, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6):

-

8-9 ppm (broad s, 3H,

-

3.10 ppm (m, 1H,

-

1.30–1.90 ppm (m, 12H, Ring

-

8-9 ppm (broad s, 3H,

Mass Spectrometry (ESI-MS)

-

Parent Ion:

observed at m/z 129.1. -

Fragmentation Logic:

-

Loss of

(17 Da) -

Ring contraction patterns may be observed at higher collision energies.

-

Applications in Drug Discovery[5][6][7][8]

This compound is not merely a reagent; it is a strategic scaffold in Lead Optimization.

Lipophilicity Modulation

The cycloheptyl ring is significantly more lipophilic than the cyclopentyl or cyclohexyl analogs.

-

Cyclopentyl LogP: ~1.4

-

Cyclohexyl LogP: ~1.9

-

Cycloheptyl LogP: ~2.4

Application: When a lead compound is too polar (low permeability), substituting a cyclohexyl group with a cycloheptyl group can improve membrane permeability without altering the fundamental pharmacophore geometry.

Heterocycle Synthesis

It serves as the "N-1" fragment for:

-

Pyrazoles: Reaction with 1,3-diketones.

-

Triazoles: Reaction with nitriles/iminoethers.

-

Indazoles: Reaction with o-halobenzaldehydes (via Buchwald-Hartwig or

).

Figure 2: Strategic utility of the this compound scaffold in diversification and property tuning.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hydrazines are potent nucleophiles and potential alkylating agents in biological systems. Strict adherence to safety protocols is mandatory.

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

Inert Storage: Store under Argon/Nitrogen at 2-8°C. The free base oxidizes rapidly in air to form azo compounds.

-

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal. Do not use acid on spills (risk of volatile salt dust).

References

-

ChemicalBook. (2023). 1-Cycloheptylhydrazine Hydrochloride Product Specifications and CAS 79201-43-7.[2][3][4] Retrieved from

-

Santa Cruz Biotechnology. (2023). 1-Cycloheptylhydrazine hydrochloride (CAS 79201-43-7).[2][3][4] Retrieved from

-

PubChem. (2023).[5] Hydrazine Derivatives and Alkyl Hydrazine Properties. National Library of Medicine. Retrieved from [6]

-

MDPI. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis and Reactivity. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Alkyl Hydrazine Hydrochlorides. Retrieved from

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Cycloheptylhydrazine hydrochloride | CAS 79201-43-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1-CYCLOHEPTYLHYDRAZINE HYDROCHLORIDE | 79201-43-7 [chemicalbook.com]

- 5. Cycloheptyl | C7H13 | CID 53627446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole hydrochloride (1:2) | C9H12ClN5 | CID 23374601 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cycloheptylhydrazine Protocol: Handling, Reactivity, and Safety in Pharmaceutical Synthesis

Executive Summary

1-Cycloheptylhydrazine (and its hydrochloride salt) is a specialized alkyl hydrazine intermediate used primarily as a building block in the synthesis of heterocycles for pharmaceutical applications (e.g., pyrazoles, indazoles). While valuable for its lipophilic cycloheptyl moiety, it carries the severe toxicological profile characteristic of the hydrazine class.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanism-based handling protocol . It integrates the specific physicochemical properties of the cycloheptyl ring—which enhances lipid solubility and potential dermal absorption—with the systemic neurotoxicity and alkylating potential of the hydrazine functional group.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical form is the first step in exposure control. The hydrochloride salt is the most common commercial form due to the instability of the free base.

Table 1: Physicochemical Specifications

| Property | 1-Cycloheptylhydrazine Hydrochloride (Salt) | 1-Cycloheptylhydrazine (Free Base) |

| CAS Number | 79201-43-7 | 22516-09-2 (Generic/Base) |

| Formula | C₇H₁₆N₂[1][2] · HCl | C₇H₁₆N₂ |

| Molecular Weight | 164.68 g/mol | 128.22 g/mol |

| Physical State | White to off-white low-melting solid | Colorless to pale yellow oil (Air Sensitive) |

| Solubility | Water, Methanol, DMSO | Organic solvents (DCM, EtOAc), Lipids |

| Stability | Hygroscopic; degrades in light/air | Oxidizes rapidly to azo/azoxy compounds |

| pKa (approx) | ~7-8 (Hydrazine moiety) | N/A |

Critical Insight: The free base is significantly more lipophilic than the salt. If your protocol involves an in situ free-basing step (e.g., using NaHCO₃ or Et₃N), the risk of transdermal absorption increases exponentially.

Part 2: Hazard Analysis & Toxicology (The "Why")

To safely handle this compound, one must understand the biological mechanism of injury. Hydrazines are not just caustic; they are metabolic poisons.

Mechanism of Toxicity

The toxicity of 1-cycloheptylhydrazine is twofold:

-

Direct Alkylation: The hydrazine moiety can alkylate DNA, posing a genotoxic/carcinogenic risk.

-

Metabolic Interference: It inhibits pyridoxal kinase, the enzyme responsible for activating Vitamin B6. This leads to a depletion of GABA (gamma-aminobutyric acid) in the brain, causing refractory seizures.

Visualization: The Toxicological Cascade

The following diagram illustrates the pathway from exposure to systemic failure.

Figure 1: Pathophysiological mechanism of cycloheptylhydrazine toxicity, highlighting the neurotoxic pathway via B6 depletion.

GHS Classification Summary[4]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)[3]

-

Skin Corrosion/Irritation: Category 2 (Irritant) or 1B (Corrosive if free base)

-

Carcinogenicity: Category 2 (Suspected)

-

Specific Target Organ Toxicity (Repeated): Liver, Kidney, CNS.

Part 3: Strategic Handling & Storage (The "How")

This section details a self-validating workflow. "Self-validating" means the protocol includes checks to ensure containment is working.

A. Engineering Controls

-

Primary Containment: All weighing and manipulation of the solid salt must occur inside a Chemical Fume Hood or Powder Weighing Station .

-

Atmosphere: If handling the free base, use a Nitrogen/Argon glovebox. Hydrazines react with atmospheric oxygen to form explosive peroxides or toxic azo compounds.

B. Personal Protective Equipment (PPE)

-

Hands: Double gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Long-cuff Nitrile or Laminate (Silver Shield) if handling solutions >10%.

-

Rationale: Hydrazines can permeate standard nitrile; double gloving provides a breakthrough buffer.

-

-

Respiratory: If fume hood work is impossible (not recommended), a full-face respirator with ABEK-P3 combination filters (Organic vapor + Ammonia/Amine + Particulate) is required.

C. Storage Protocol

-

Temperature: Refrigerate at 2–8°C.

-

Container: Amber glass with a PTFE-lined cap.

-

Segregation: Store away from oxidizers (nitrates, perchlorates, permanganates) and aldehydes/ketones (forms hydrazones spontaneously).

Part 4: Experimental Workflow & Decontamination

Synthesis Logic: The "In Situ" Principle

To minimize risk, avoid isolating the free base 1-cycloheptylhydrazine. Generate it in situ and react immediately.

Figure 2: Safe handling workflow emphasizing the quenching step prior to disposal.

Decontamination & Spills

Do NOT use standard bleach (sodium hypochlorite) blindly. While bleach oxidizes hydrazines, it can produce carcinogenic N-nitrosamines or toxic chloramines if the pH is not controlled.

Recommended Decontamination Solution:

-

Formula: 5% Calcium Hypochlorite solution OR a mixture of Bleach (5%) and Sodium Bicarbonate (to maintain alkaline pH).

-

Procedure:

-

Cover spill with absorbent pads.

-

Gently pour decontaminant over pads (working from outside in).

-

Allow 30 minutes contact time.

-

Validation: Use a starch-iodide paper check (should turn blue if excess oxidant is present, indicating hydrazine is consumed) or a specific hydrazine colorimetric test.

-

Part 5: Emergency Response

First Aid Specifics

-

Inhalation: Remove to fresh air. Medical Alert: Pulmonary edema may be delayed up to 24 hours.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use solvents (ethanol/DMSO) as they increase transdermal absorption.

-

Ingestion/Systemic Exposure: [4][5]

-

Antidote: Pyridoxine (Vitamin B6).[6]

-

Clinical Note: In cases of severe hydrazine poisoning (seizures), high-dose IV Pyridoxine (25 mg/kg) is the standard countermeasure to restore GABA synthesis [4].

-

References

-

TCI Chemicals. (2025).[3][7] Safety Data Sheet: 4-Chlorophenylhydrazine Hydrochloride (Analogous Alkyl Hydrazine Handling). TCI Europe N.V. Link

-

Santa Cruz Biotechnology. (2026).[8] 1-Cycloheptylhydrazine hydrochloride Product Data (CAS 79201-43-7).[1][2] Link

-

National Institutes of Health (NIH). (2023). Hydrazine Toxicology - StatPearls. NCBI Bookshelf. Link

-

Military Medicine. (2025). The Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure. Oxford Academic. Link

-

Fisher Scientific. (2025).[4] Safety Data Sheet: Cyclohexylhydrazine hydrochloride (Structural Analog). Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Cycloheptylhydrazine hydrochloride | CAS 79201-43-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Cycloheptylhydrazine solubility in water vs organic solvents

Technical Characterization Guide: Cycloheptylhydrazine Solubility Profiling

Executive Summary & Chemical Context

This compound (CAS: 4492-01-7 for free base; 79201-43-7 for HCl salt) represents a distinct class of "amphiphilic" hydrazine derivatives. Unlike simple hydrazine (

For researchers and drug development professionals, understanding the solubility of this compound requires a binary approach: distinguishing between the Free Base (an oil/liquid) and the Hydrochloride Salt (a crystalline solid). The solubility profile inverts completely depending on the protonation state of the hydrazine moiety.

Key Physicochemical Drivers:

-

Hydrazine Moiety: Highly polar, H-bond donor/acceptor, basic (

for conjugate acid). -

Cycloheptyl Ring: Highly lipophilic (

contribution -

The "Switch": Protonation of the terminal nitrogen breaks the lipophilic dominance, rendering the salt water-soluble.

Solubility Matrix: Free Base vs. Hydrochloride Salt

The following data is synthesized from structural analog analysis (alkylhydrazines vs. cycloalkanes) and standard solubility parameters for hydrazine derivatives.

Table 1: Comparative Solubility Profile

| Solvent Class | Specific Solvent | Free Base (Liquid) | HCl Salt (Solid) | Mechanistic Rationale |

| Aqueous | Water (pH 7) | Low / Sparingly Soluble | High (>50 mg/mL) | The ionic lattice of the salt interacts favorably with water; the free base is dominated by the hydrophobic C7 ring. |

| Aqueous | 0.1 M HCl | Soluble (Converts to salt) | High | Acidic media protonates the base, driving dissolution. |

| Alcohol | Methanol / Ethanol | High | Moderate to High | Alcohols bridge the gap, solvating both the lipophilic ring and the polar hydrazine group. |

| Chlorinated | Dichloromethane (DCM) | High | Insoluble / Low | DCM solvates the non-polar ring of the base but cannot break the ionic lattice of the salt. |

| Ether | Diethyl Ether / THF | High | Insoluble | Classic "desalting" solvents; used to precipitate the salt or extract the free base. |

| Hydrocarbon | Hexane / Heptane | Moderate | Insoluble | The C7 ring allows the free base to dissolve in alkanes, though the hydrazine group may cause oiling out. |

| Polar Aprotic | DMSO / DMF | High | High | Universal solvents for this class; capable of solvating both forms. |

Critical Application Note: If your protocol requires the free base for a nucleophilic substitution, generate it in situ by partitioning the HCl salt between DCM and aqueous NaHCO₃ . The free base will migrate to the DCM layer.

Mechanistic Visualization: The Solubility Switch

The following diagram illustrates the phase-transfer logic required when handling this compound.

Figure 1: Phase-transfer mechanism. The compound can be toggled between organic-soluble and water-soluble forms via pH adjustment.

Experimental Protocols for Solubility Determination

Since specific batch data may vary, use these self-validating protocols to determine the exact solubility of your specific lot.

Protocol A: UV-Vis Saturation Method (The Benzaldehyde Derivatization)

Why this method? Hydrazines lack strong chromophores. Direct UV measurement is unreliable due to oxidation. This method converts the hydrazine into a stable, highly colored hydrazone.

Reagents:

-

Analyte: this compound (Salt or Base).[1]

-

Derivatizing Agent: p-Dimethylaminobenzaldehyde (p-DAB) or Benzaldehyde.

-

Solvent: Methanol (HPLC Grade).

Workflow:

-

Preparation of Saturated Solution:

-

Add excess solid (HCl salt) or liquid (Base) to 2 mL of the target solvent (e.g., Water or Buffer).

-

Vortex for 2 hours at 25°C.

-

Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved material.

-

Collect the supernatant.

-

-

Derivatization (The "Color" Step):

-

Take 100 µL of the supernatant.

-

Add 900 µL of 0.1 M p-DAB in Methanol (acidified with 1% HCl).

-

Reaction:

-

Incubate for 15 minutes. A yellow/orange color will develop.

-

-

Quantification:

-

Measure Absorbance at

(typically 420–460 nm for p-DAB hydrazones). -

Compare against a standard curve prepared with known concentrations of this compound HCl.

-

Protocol B: Gravimetric Determination (High Concentration)

Use this for solubility > 10 mg/mL.

-

Weigh a pre-dried glass vial (

). -

Add 1 mL of solvent.

-

Add this compound HCl in 10 mg increments, vortexing between additions, until visible solid persists.

-

Filter the solution through a 0.22 µm PTFE syringe filter into the pre-weighed vial.

-

Evaporate the solvent (Rotavap or Nitrogen stream).

-

Weigh the vial + residue (

). -

Calculation: Solubility (

) =

Stability & Handling Risks[2]

Hydrazine derivatives are chemically reactive.[2] Your solubility data is only as good as the purity of your sample.

-

Oxidation: Free base this compound oxidizes rapidly in air to form azo compounds or hydrazones with atmospheric aldehydes. Always handle the free base under Nitrogen/Argon.

-

Disproportionation: In solution, hydrazines can decompose over time. Freshly prepare solutions for biological assays (do not store stock solutions > 24 hours unless frozen at -80°C).

-

Safety: Hydrazines are potential carcinogens and skin sensitizers.[3]

-

PPE: Double nitrile gloves, chemical fume hood.

-

Deactivation: Treat spills with dilute hypochlorite (bleach) to oxidize the hydrazine to nitrogen gas and the corresponding cycloalkane/alcohol.

-

Analytical Workflow Diagram

The following DOT diagram outlines the decision process for characterizing a new batch of this compound.

Figure 2: Analytical workflow for identifying and quantifying the compound state.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20563, Hydrazine derivatives. Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for hydrazine derivatization and solubility). 5th Edition. Longman Scientific & Technical.

-

Occupational Safety and Health Administration (OSHA). Method 20: Hydrazine in Workplace Atmospheres. (Analytical protocol for aldehyde derivatization). Retrieved from [Link]

Sources

Whitepaper: The Untapped Pharmacological Potential of Cycloheptylhydrazine Derivatives: A Framework for Exploration

An in-depth technical guide by a Senior Application Scientist

Abstract: The hydrazine motif is a cornerstone in medicinal chemistry, famously integral to the structure of numerous pharmaceuticals, particularly monoamine oxidase inhibitors. While significant research has focused on smaller cycloalkyl rings, such as the cyclohexyl moiety, the pharmacological landscape of cycloheptylhydrazine derivatives remains a largely uncharted territory. This guide posits that the unique stereoelectronic properties of the seven-membered cycloheptyl ring—greater conformational flexibility and increased lipophilicity—present a compelling rationale for its investigation as a novel pharmaceutical scaffold. We provide a foundational framework for researchers and drug development professionals to initiate exploration in this area. This document outlines proposed synthetic pathways, a detailed roadmap for initial pharmacological screening focused on monoamine oxidase inhibition, and a discussion of anticipated structure-activity relationships. By offering a structured approach grounded in established principles of medicinal chemistry, we aim to catalyze the discovery and development of a new class of therapeutic agents.

Introduction: The Case for a New Scaffold

Hydrazine derivatives have a rich history in drug discovery, leading to the development of key drugs for depression, tuberculosis, and hypertension. A prominent class among these are the cycloalkylhydrazines, which have been extensively studied as irreversible inhibitors of Monoamine Oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. The majority of historical and current research has centered on derivatives featuring smaller rings, such as the cyclohexyl group.

However, the cycloheptyl ring offers distinct structural and physicochemical properties compared to its six-membered counterpart:

-

Enhanced Lipophilicity: The additional methylene group increases the compound's lipophilic character, which can significantly influence its ability to cross the blood-brain barrier and interact with hydrophobic pockets in target enzymes.

-

Greater Conformational Flexibility: The cycloheptyl ring exists in a dynamic equilibrium of several low-energy conformations (e.g., twist-chair, chair). This flexibility allows it to adapt its shape to fit more optimally into a binding site, potentially increasing binding affinity and altering selectivity profiles.

Despite these theoretically advantageous properties, the this compound scaffold is conspicuously absent from the mainstream medicinal chemistry literature. This guide serves as a call to action and a practical roadmap for investigating this unexplored chemical space.

Proposed Synthetic Pathways for this compound Derivatives

The synthesis of novel compounds is the first crucial step in their pharmacological evaluation. While specific protocols for this compound are not established, a robust and logical pathway can be extrapolated from standard organic chemistry methodologies. The most direct approach involves the reductive amination of cycloheptanone followed by nitrosation and subsequent reduction.

Diagram: General Synthetic Workflow

Caption: A proposed two-step synthesis of the core this compound scaffold.

Experimental Protocol: Synthesis of this compound

This is a generalized, predictive protocol that must be optimized and validated under laboratory conditions.

-

Step 1: Formation of Cycloheptanone Hydrazone

-

To a solution of cycloheptanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude hydrazone may be used directly in the next step or purified via crystallization.

-

-

Step 2: Reduction to this compound

-

Dissolve the crude cycloheptanone hydrazone in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, controlling the temperature to keep it below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the final product using column chromatography or distillation.

-

A Roadmap for Pharmacological Screening: Targeting Monoamine Oxidase

Given the well-established activity of related hydrazine derivatives, the most logical starting point for pharmacological evaluation is to screen for inhibitory activity against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are critical targets for the treatment of depression and neurodegenerative disorders, respectively.

Diagram: Pharmacological Screening Cascade

The Hydrazine Scaffold: A Privileged Structure in the Design of Monoamine Oxidase Inhibitors for Neurotransmitter System Research

Introduction: Beyond Cycloheptylhydrazine - The Power of the Hydrazine Moiety

In the landscape of neuropharmacology, the quest for novel therapeutics that can modulate neurotransmitter systems with precision and efficacy is perpetual. While a direct and extensive body of research on this compound's role in neurotransmitter systems is not prominent, its core structure—the hydrazine functional group—is a cornerstone in the history and future of neuroactive drug discovery. This technical guide, therefore, moves beyond a singular focus on this compound to explore the broader and more impactful role of the hydrazine scaffold in the design and development of monoamine oxidase (MAO) inhibitors. For researchers and drug development professionals, understanding the principles of how this simple but powerful chemical entity can be leveraged is critical for innovating in the field of central nervous system (CNS) therapeutics.[1][2][3]

The hydrazine and hydrazide functionalities are found in a class of drugs known as monoamine oxidase inhibitors (MAOIs). These agents have a rich history in the treatment of depression and are now being extensively investigated for their therapeutic potential in neurodegenerative disorders such as Parkinson's disease.[4][5] The first generation of MAOIs, such as iproniazid and phenelzine, were irreversible inhibitors that, despite their efficacy, were associated with significant side effects due to their non-selective nature and permanent deactivation of the MAO enzyme.[4] This has spurred the development of newer, reversible, and selective MAOIs, a field where the hydrazine scaffold continues to be a source of molecular and mechanistic diversity.[5]

This guide will provide an in-depth exploration of the hydrazine scaffold's role in MAO inhibition, the rationale behind experimental design for screening novel hydrazine derivatives, and the interpretation of the resulting data. We will delve into the structure-activity relationships that govern the potency and selectivity of these compounds, offering a framework for the rational design of next-generation CNS drugs.

The Core Mechanism: Monoamine Oxidase Inhibition by Hydrazine Derivatives

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants.[4] MAO-B, on the other hand, primarily metabolizes phenylethylamine and dopamine, and its inhibitors are used in the treatment of Parkinson's disease to conserve dopamine levels in the brain.[4][6]

The hydrazine moiety is a key pharmacophore that can interact with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. The mechanism of inhibition can be either reversible or irreversible. Irreversible inhibitors, like the early hydrazine MAOIs, form a covalent bond with the FAD cofactor, leading to a long-lasting inhibition of the enzyme.[4] This necessitates the synthesis of new enzyme, a process that can take several weeks. The focus of modern research is on developing reversible inhibitors that can dissociate from the enzyme, allowing for a more controlled and potentially safer therapeutic effect.

The following diagram illustrates the general mechanism of MAO inhibition and the central role of neurotransmitter metabolism.

Caption: Mechanism of MAO inhibition and its effect on neurotransmission.

Designing and Screening Novel Hydrazine-Based MAOIs: An Experimental Workflow

The development of novel MAOIs based on the hydrazine scaffold follows a structured workflow from initial design to preclinical evaluation. The cycloheptyl group, as a bulky and lipophilic moiety, can be envisioned as a component of a larger molecule designed to enhance membrane permeability and potentially influence binding pocket interactions.

Part 1: Rational Design and Synthesis

The initial step involves the rational design of novel hydrazine derivatives. This is often guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) of existing MAOIs. For instance, the nature of the substituents on the hydrazine nitrogen atoms and the presence of other heterocyclic rings can significantly impact potency and selectivity.[5][7][8]

Key Design Considerations:

-

Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by incorporating alkyl groups like cycloheptyl, is crucial for blood-brain barrier penetration.

-

Steric Hindrance: The size and shape of the molecule must be complementary to the active site of MAO-A or MAO-B.

-

Electronic Effects: The electronic properties of the substituents can influence the reactivity of the hydrazine moiety and its interaction with the FAD cofactor.

The synthesis of these designed compounds typically involves standard organic chemistry techniques. For example, acylhydrazones can be readily prepared by the condensation of a hydrazine with a corresponding aldehyde or ketone.

Part 2: In Vitro Screening for MAO Inhibition

Once synthesized, the compounds are subjected to in vitro screening to determine their inhibitory activity against MAO-A and MAO-B. A common and reliable method is the Amplex® Red monoamine oxidase assay.

Experimental Protocol: Amplex® Red MAO Assay

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

-

Reaction Mixture: A reaction mixture is prepared containing the Amplex® Red reagent, horseradish peroxidase, and the respective MAO enzyme in a suitable buffer.

-

Substrate Addition: The reaction is initiated by the addition of a substrate (e.g., p-tyramine). MAO catalyzes the oxidation of the substrate, producing H₂O₂.

-

Detection: In the presence of horseradish peroxidase, H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent compound resorufin.

-

Inhibitor Testing: The assay is performed in the presence and absence of the test compounds at various concentrations.

-

Data Analysis: The fluorescence is measured using a microplate reader. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Part 3: Determination of Inhibition Type and Reversibility

Compounds that show significant inhibitory activity are further characterized to determine the type of inhibition (e.g., competitive, non-competitive) and its reversibility.

Kinetic Studies: Lineweaver-Burk or Dixon plots are generated by measuring the initial reaction velocities at different substrate and inhibitor concentrations. This allows for the determination of the inhibition constant (Ki).

Reversibility Assay (Dialysis Method):

-

The enzyme is pre-incubated with the inhibitor.

-

The enzyme-inhibitor mixture is then dialyzed against a large volume of buffer to remove any unbound inhibitor.

-

The activity of the dialyzed enzyme is measured.

-

A significant recovery of enzyme activity after dialysis indicates reversible inhibition.

The following diagram outlines the experimental workflow for screening potential MAOIs.

Caption: Experimental workflow for the development of hydrazine-based MAOIs.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the screening and characterization studies are crucial for establishing a structure-activity relationship. This involves correlating the structural features of the synthesized compounds with their biological activity.

Example Data Table: Hypothetical SAR Data for this compound Derivatives

| Compound ID | R1 Group | R2 Group | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| CH-01 | Cycloheptyl | H | > 100 | 5.2 | > 19.2 |

| CH-02 | Cycloheptyl | Benzoyl | 25.4 | 0.8 | 31.8 |

| CH-03 | Cyclohexyl | Benzoyl | 30.1 | 1.5 | 20.1 |

| CH-04 | Cycloheptyl | 4-Fluorobenzoyl | 15.8 | 0.2 | 79.0 |

Interpretation of SAR Data:

-

Effect of Acylation: Comparing CH-01 and CH-02 , the addition of a benzoyl group significantly increases the potency against both isoforms, particularly MAO-B.

-

Influence of the Cycloalkyl Ring: The slightly higher potency of the cycloheptyl derivative (CH-02 ) compared to the cyclohexyl analog (CH-03 ) suggests that the larger ring may have a more favorable interaction with the enzyme's active site.

-

Role of Halogen Substitution: The introduction of a fluorine atom on the benzoyl ring (CH-04 ) dramatically improves both potency and selectivity for MAO-B. This is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding or by altering electronic properties.[7]

Conclusion and Future Directions

The hydrazine scaffold remains a highly valuable structural motif in the design of novel monoamine oxidase inhibitors. While this compound itself may not be the final drug candidate, it represents a class of building blocks that can be incorporated into more complex molecules to fine-tune their pharmacological properties. The key to success in this field lies in the iterative process of rational design, synthesis, and biological evaluation, with a strong emphasis on achieving selectivity for either MAO-A or MAO-B to minimize off-target effects.

Future research will likely focus on the development of reversible and highly selective MAOIs with improved pharmacokinetic profiles. The use of computational tools for virtual screening and de novo design will continue to accelerate the discovery process. Furthermore, a deeper understanding of the structural biology of MAO-A and MAO-B will enable the design of inhibitors with novel mechanisms of action. For researchers and drug development professionals, the humble hydrazine group will undoubtedly continue to be a source of inspiration for the next generation of therapeutics for a wide range of neurological and psychiatric disorders.[9][10]

References

- Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega.

- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules.

- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules.

-

Extended structure-activity relationship studies of the[4][7][11]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. European Journal of Medicinal Chemistry. Available at:

- Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry.

- Discovery of a dual action first-in-class peptide that mimics and enhances CNS-mediated actions of thyrotropin-releasing hormone. Journal of Medicinal Chemistry.

- Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI.

- Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate.

- Hydroxylammonium nitrate: synthesis, cocrystals, and properties. Journal of Materials Chemistry A.

- Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed.

- This compound. Fluorochem.

- Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships. Journal of Pharmaceutical Sciences.

- Drug candidates with blockbuster potential for CNS diseases. Drug Target Review.

- Focus on Neurotherapeutics. The Center for the Study of Human Health.

- Synthesis and Selective Human Monoamine Oxidase B Inhibition of Heterocyclic Hybrids Based on Hydrazine and Thiazole Scaffolds. Archiv der Pharmazie.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.

- Special Issue : CNS-Drugs and Therapy. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Focus on Neurotherapeutics [humanhealth.emory.edu]

- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and selective human monoamine oxidase B inhibition of heterocyclic hybrids based on hydrazine and thiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a dual action first-in-class peptide that mimics and enhances CNS-mediated actions of thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Seven-Membered Ring: Cycloheptylhydrazine in Drug Discovery

Executive Summary: The Case for "C7"

In the pursuit of novel chemical space, medicinal chemists often rely on the "Magic Methyl" or the standard cyclohexyl ring. However, the cycloheptyl ring represents an underutilized "Goldilocks" zone—offering greater steric bulk and lipophilicity than cyclohexyl, yet retaining more flexibility than rigid bicyclic systems. Cycloheptylhydrazine (

This guide details the physicochemical rationale, validated synthetic protocols, and safety frameworks for utilizing this compound in high-throughput and lead optimization campaigns.

Physicochemical Profile: Escaping Flatland

The cycloheptyl moiety contributes significantly to the fraction of saturated carbon (

Table 1: Comparative Physicochemical Metrics (Alkyl-Hydrazines)

Values are predicted based on standard QSAR models for the free base form.

| Property | Cyclopentylhydrazine | Cyclohexylhydrazine | This compound | Impact on MedChem |

| Formula | ||||

| MW ( g/mol ) | 100.16 | 114.19 | 128.22 | Moderate increase in MW. |

| cLogP | ~0.8 | ~1.3 | ~1.8 - 1.9 | Significant lipophilicity boost (+0.5 log unit vs C6). |

| Topological Polar Surface Area (TPSA) | 38.05 | 38.05 | 38.05 | Unchanged (polar head is identical). |

| Ring Conformation | Envelope | Chair (Rigid) | Twist-Chair (Flexible) | Induced fit capability in protein pockets. |

Key Insight: The transition from C6 to C7 increases lipophilicity (

Validated Synthesis: The Reductive Amination Route

Direct alkylation of hydrazine with cycloheptyl bromide is prone to poly-alkylation (forming the "hydrazine mustard" equivalent). The industry-standard method is Reductive Amination using a protected hydrazine source (Boc-carbazate), ensuring mono-alkylation and safety.

Protocol: Synthesis of this compound Hydrochloride

Reaction Class: Reductive Amination / Deprotection Scale: Gram-scale (scalable to kg)

Step 1: Boc-Hydrazone Formation & Reduction

-

Reagents: Cycloheptanone (1.0 eq), tert-Butyl carbazate (Boc-NH-NH2, 1.05 eq), AcOH (cat.), NaBH3CN (1.2 eq) or STAB (Sodium Triacetoxyborohydride).

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM).

-

Procedure:

-

Dissolve cycloheptanone and tert-butyl carbazate in MeOH. Add catalytic acetic acid. Stir for 2 hours to form the hydrazone (often visible by TLC).

-

Cool to 0°C. Add reducing agent (NaBH3CN) portion-wise. Note: STAB is safer but slower in MeOH; use DCM if using STAB.

-

Stir at RT for 12 hours.

-

Quench with saturated

. Extract with EtOAc.[1] -

Result: 1-Boc-2-cycloheptylhydrazine.

-

Step 2: Deprotection to HCl Salt

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the Boc-intermediate in minimal dry dioxane or Et2O.

-

Add 4M HCl/Dioxane (5 eq) dropwise at 0°C.

-

Precipitate forms immediately. Stir for 4 hours.

-

Filter the white solid under

atmosphere (hygroscopic). Wash with Et2O.

-

-

Yield: Typically 85-95% over two steps.

Figure 1: Step-wise synthesis of this compound HCl via reductive amination.

Synthetic Utility: Building Heterocycles

The primary utility of this compound is the construction of N-alkylated nitrogen heterocycles. The "Knorr Pyrazole Synthesis" is the most common application, yielding kinase inhibitor scaffolds.

Protocol: Regioselective Pyrazole Synthesis

Objective: Synthesis of 1-cycloheptyl-3,5-dimethyl-1H-pyrazole.

-

Reagents: this compound HCl (1.0 eq), Acetylacetone (1.1 eq), Ethanol (EtOH).

-

Mechanism: Condensation followed by cyclodehydration.

-

Procedure:

-

Suspend this compound HCl in EtOH.

-

Add Acetylacetone (2,4-pentanedione).

-

Crucial Step: If the HCl salt is used, add Sodium Acetate (NaOAc) (1.1 eq) to buffer the solution and release the free hydrazine in situ.

-

Reflux for 2-4 hours.

-

Cool and concentrate.[2] Partition between water and EtOAc.

-

Purify via flash chromatography (Hexane/EtOAc).

-

Regioselectivity Note: When reacting with unsymmetrical 1,3-diketones, the bulkier cycloheptyl group will often dictate regioselectivity based on steric clash, but mixtures are common.

Figure 2: Divergent synthetic pathways from the this compound core.

Medicinal Chemistry Strategy: Managing Metabolism

While the cycloheptyl ring adds desirable lipophilicity, it introduces metabolic risks. Large cycloalkyl rings are prone to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4/2D6).

-

The Soft Spot: Oxidation typically occurs at the C3 or C4 positions (distal to the hydrazine attachment), leading to hydroxylation and subsequent glucuronidation/clearance.

-

Mitigation Strategy: If intrinsic clearance (

) is too high, consider:-

Fluorination: Adding gem-difluoro groups at C4.

-

Heteroatom Insertion: Switching to an oxepane (oxygen-containing 7-ring) to lower LogP and block oxidation.

-

Safety & Handling: The Hydrazine Hazard

All alkyl hydrazines must be treated as Genotoxic Impurities (GTIs) until proven otherwise. They are potent nucleophiles and can alkylate DNA.

Operational Safety Protocol

-

Form Selection: Always synthesize and store the Hydrochloride Salt . The free base is an unstable oil prone to air oxidation (forming azo compounds) and is volatile. The salt is a stable solid.

-

Containment: Weighing must occur in a dedicated powder hood or glovebox.

-

Decontamination:

-

Spills: Do NOT wipe with paper towels (fire risk with oxidizers). Neutralize with dilute Bleach (Sodium Hypochlorite) solution.[3] This oxidizes the hydrazine to nitrogen gas (

) and the corresponding alkyl chloride/alkane. -

Glassware: Soak all glassware in a bleach bath for 24 hours before standard washing.

-

References

-

Physicochemical Properties & Lipophilicity

-

Wager, T. T., et al. (2010). "Moving beyond Rules: The Importance of the Central Nervous System Multi-Parameter Optimization (CNS MPO) Score." ACS Chemical Neuroscience.

- Context: Establishes the LogP/TPSA balance required for CNS drugs, relevant to the C7 ring selection.

-

-

Reductive Amination Methodologies

-

Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

- Context: The foundational protocol for using STAB in reductive amin

-

-

Pyrazole Synthesis (Knorr Reaction)

-

Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft.

- Context: The historical and mechanistic basis for pyrazole formation

-

-

Metabolic Stability of Cycloalkyl Rings

-

Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

- Context: details oxid

-

-

Safety of Hydrazines

Sources

Cycloalkyl Hydrazine Derivatives: A Technical Guide to Their History, Synthesis, and Application

Abstract

Cycloalkyl hydrazine derivatives represent a fascinating and enduring class of molecules that bridge the gap between simple cyclic hydrocarbons and complex, biologically active agents. This technical guide provides an in-depth exploration of their journey from initial discovery to their current roles in medicinal chemistry and beyond. We will traverse the historical milestones, critically evaluate synthetic methodologies, and delve into the mechanistic basis of their applications, with a particular focus on their role as central nervous system agents. This document is intended for researchers, chemists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the chemistry and application of these vital compounds.

A Serendipitous Beginning: The History and Discovery of Hydrazine's Therapeutic Potential

The story of hydrazine derivatives in medicine is one of serendipity. The name "hydrazine" was first coined by Emil Fischer in 1875.[1] However, it was not until the mid-20th century that their therapeutic potential was accidentally uncovered.

From Tuberculosis to Depression: The Dawn of MAOIs

In the early 1950s, iproniazid, a hydrazine derivative, was being investigated for the treatment of tuberculosis.[2][3] Researchers observed a remarkable side effect in patients: a significant elevation in mood and euphoria.[2][4][5] This observation led to the pivotal discovery that iproniazid inhibited the enzyme monoamine oxidase (MAO).[2][6] This enzyme is responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, iproniazid increased the levels of these neurotransmitters in the brain, leading to its antidepressant effects.[6][7]

This discovery marked the birth of the first generation of antidepressant drugs: the monoamine oxidase inhibitors (MAOIs).[2][8] Iproniazid was approved for use as an antidepressant in 1958, revolutionizing the treatment of severe depression.[3][6][9] Although iproniazid was later withdrawn due to concerns about liver toxicity, its discovery paved the way for the development of other hydrazine-based MAOIs, such as isocarboxazid and phenelzine, some of which remain in clinical use today.[3][8]

Evolution of Hydrazine-Based Therapeutics

The initial wave of non-selective, irreversible MAOIs highlighted the therapeutic potential of the hydrazine scaffold.[8] However, their use was associated with significant side effects, including the "cheese effect," a dangerous hypertensive crisis that could occur when patients consumed tyramine-rich foods.[10] This led to the development of second and third-generation MAOIs with improved selectivity and reversibility, aiming to mitigate these risks.[2][10]

Beyond depression, hydrazine derivatives have been explored for a wide range of therapeutic applications, including the treatment of hypertension, infections, and even cancer.[11][12] The versatility of the hydrazine functional group continues to make it an attractive starting point for the design of new bioactive molecules.[13]

The Chemist's Toolkit: Synthesis of Cycloalkyl Hydrazines

The synthesis of cycloalkyl hydrazines can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, the scale of the reaction, and the availability of starting materials.

Foundational Synthetic Strategies

Two classical and robust methods for the synthesis of cycloalkyl hydrazines are the Wolff-Kishner reduction and the reductive amination of cyclic ketones .

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes using hydrazine and a strong base at high temperatures.[14][15][16][17] While its primary use is for complete reduction, the intermediate hydrazone is a key stepping stone. By isolating this hydrazone and performing a subsequent reduction under controlled conditions, the corresponding hydrazine can be obtained.

Reductive amination offers a more direct route. A cyclic ketone is first condensed with hydrazine to form a hydrazone in situ. This intermediate is then reduced to the desired cycloalkyl hydrazine. This method is highly versatile and can be adapted to produce a wide array of substituted cycloalkyl hydrazines.[18]

Modern Synthetic Advances

More recent developments have focused on improving the efficiency, selectivity, and environmental footprint of cycloalkyl hydrazine synthesis.

Catalytic methods , employing transition metals like nickel, have emerged as powerful tools. Nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones, for example, can produce chiral cyclic hydrazines with high enantioselectivity.[19] This is particularly important in drug development, where a single enantiomer is often responsible for the desired therapeutic effect.

Enzymatic approaches are also gaining traction. Imine reductases (IREDs) have been successfully used to catalyze the reductive amination of carbonyl compounds with hydrazines, offering a biocatalytic route to these valuable molecules.[20]

The following diagram illustrates a generalized workflow for the synthesis of a cycloalkyl hydrazine derivative via reductive amination.

Caption: A generalized workflow for the synthesis of cycloalkyl hydrazines.

Comparative Analysis of Synthetic Routes

| Synthetic Method | Advantages | Disadvantages | Typical Yields | Key Considerations |

| Wolff-Kishner Reduction (modified) | Utilizes readily available starting materials. | Harsh reaction conditions (high temperature, strong base). | 50-70% | Substrate must be stable to strong base and high temperatures. |

| Reductive Amination | Milder conditions, broader substrate scope. | May require specialized reducing agents. | 60-90% | Choice of reducing agent is critical to avoid side reactions. |

| Nickel-Catalyzed Asymmetric Hydrogenation | High enantioselectivity, produces chiral products. | Requires specialized catalysts and ligands. | >90% | Catalyst loading and reaction conditions must be carefully optimized.[19] |

| Enzymatic Reduction | Environmentally friendly, high selectivity. | Enzymes can be expensive and have limited substrate scope. | Variable, up to 94%[20] | Requires optimization of pH, temperature, and cofactors. |

Detailed Experimental Protocol: Synthesis of 1-Aminopiperidine

This protocol is a representative example of a reductive amination approach.

Objective: To synthesize 1-aminopiperidine from piperidin-4-one and hydrazine.

Materials:

-

Piperidin-4-one hydrochloride (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Sodium cyanoborohydride (NaBH3CN) (1.5 eq)

-

Methanol (solvent)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

Hydrazone Formation:

-

Dissolve piperidin-4-one hydrochloride (1.0 eq) in methanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Stir the mixture for 2 hours. The formation of the hydrazone can be monitored by TLC.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) in small portions.

-

Adjust the pH of the reaction mixture to ~5-6 using a dilute solution of hydrochloric acid.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Isolation:

-

Quench the reaction by the slow addition of water.

-

Adjust the pH to >10 with a concentrated solution of sodium hydroxide.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 1-aminopiperidine can be purified by vacuum distillation or column chromatography on silica gel.

-

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Applications and Future Directions

The unique structural and electronic properties of cycloalkyl hydrazine derivatives have led to their exploration in a variety of applications, most notably in drug discovery.

Central Nervous System (CNS) Active Agents

As previously discussed, the primary application of this class of compounds has been as MAOIs for the treatment of depression.[8] The cycloalkyl moiety can influence the potency, selectivity, and pharmacokinetic properties of these inhibitors. For example, the rigid structure of a cyclopropyl group in tranylcypromine, while not a classical hydrazine, mimics the structure of amphetamine and contributes to its potent MAO inhibitory activity.[8]

The diagram below illustrates the fundamental relationship between the cycloalkyl hydrazine core structure and its primary application as a CNS agent.

Caption: The relationship between structure and therapeutic effect.

Emerging Applications and Future Outlook

Research into cycloalkyl hydrazine derivatives is ongoing, with several promising avenues for future development:

-

Neuroprotective Agents: Some MAOIs, including phenelzine, have shown potential neuroprotective properties in preclinical models of stroke, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[21]

-

Anticancer Agents: The hydrazine scaffold has been incorporated into novel compounds with potential anticancer activity.[11]

-

Asymmetric Catalysis: Chiral hydrazine derivatives are being explored as ligands in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals.[19]

The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and improved cycloalkyl hydrazine derivatives with a broad range of therapeutic and industrial applications.

References

-

Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica. Available from: [Link]

-

Hydrazine (antidepressant) - Wikipedia. Available from: [Link]

-

Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC. Available from: [Link]

-

Empowered Hydrazine Pharmaceuticals with Calca Solutions. Available from: [Link]

-

Monoamine oxidase inhibitor - Wikipedia. Available from: [Link]

-

Iproniazid for the treatment of severe depression - Lasker Foundation. Available from: [Link]

-

Iproniazid - Wikipedia. Available from: [Link]

-

Hydrazine - Wikipedia. Available from: [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. Available from: [Link]

-

Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed. Available from: [Link]

-

Iproniazid – Knowledge and References - Taylor & Francis. Available from: [Link]

-

Synthesis of the row of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines. Available from: [Link]

-

Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC. Available from: [Link]

-

Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation | Organic Letters - ACS Publications. Available from: [Link]

-

A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis of N-Heterocycles - Organic Chemistry Portal. Available from: [Link]

-

Wolff–Kishner reduction - Wikipedia. Available from: [Link]

-

Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC. Available from: [Link]

-

General synthesis of novel phenelzine analogues. - ResearchGate. Available from: [Link]

-

Deaminative chlorination of aminoheterocycles - PMC - NIH. Available from: [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available from: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available from: [Link]

-

Synthetic methodology for alkyl substituted hydrazines - Chemical Society Reviews (RSC Publishing). Available from: [Link]

-

An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate) - Der Pharma Chemica. Available from: [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. Available from: [Link]

-

Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles - The Royal Society of Chemistry. Available from: [Link]

-

Aminoheterocycles as synthons for combinatorial Biginelli reactions - PubMed. Available from: [Link]

-

Strategies for deoxygenation of aldehydes and ketones with hydrazine. a... - ResearchGate. Available from: [Link]

-

Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. Available from: [Link]

-

What is the mechanism of Phenelzine Sulfate? - Patsnap Synapse. Available from: [Link]

-

Synthesis and pharmacological evaluation of acyl derivatives of phenelzine - PubMed. Available from: [Link]

-

Three Membered Heterocycles: Synthesis of Aziridines @NOBLECHEMISTRY - YouTube. Available from: [Link]

-

Synthesis of Cyclic Hydrazino α-Carboxylic Acids | Request PDF - ResearchGate. Available from: [Link]

-

Phenelzine - StatPearls - NCBI Bookshelf. Available from: [Link]

-

Synthesis of Hydrazine Derivatives - Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Iproniazid - Wikipedia [en.wikipedia.org]

- 4. laskerfoundation.org [laskerfoundation.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]

- 7. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 8. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 9. Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. calcasolutions.com [calcasolutions.com]

- 12. Synthesis of the row of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines | ScienceRise [journals.uran.ua]

- 13. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Bioactivity Profiling of Cycloheptylhydrazine in Early-Stage Screening

Introduction: The Rationale for Screening Cycloheptylhydrazine

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. This compound, a hydrazine derivative, represents a class of compounds with significant potential for therapeutic intervention. Hydrazine and its derivatives have a rich history in medicinal chemistry, with many demonstrating a broad spectrum of biological activities, including but not limited to, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral effects.[1][2] The hydrazine moiety is a versatile chemical warhead that can interact with various biological targets, particularly cofactor-dependent enzymes.[3] This guide provides a comprehensive framework for the early-stage bioactivity screening of this compound, designed to elucidate its therapeutic potential and guide its journey from a "hit" compound to a viable drug candidate.

The initial steps of any drug discovery program are critical and involve a systematic evaluation of a compound's biological effects.[4][5] This process, known as bioactivity screening, aims to identify and characterize the pharmacological properties of a new molecule.[6] For this compound, a tiered screening approach is recommended, beginning with broad-based assays to identify any significant biological activity and progressing to more specific assays to delineate its mechanism of action and potential therapeutic applications.

This guide will detail a strategic and logical workflow for the comprehensive bioactivity profiling of this compound. We will explore key in vitro assays, from initial cytotoxicity assessments to specific enzyme and receptor binding studies, and conclude with preliminary ADME/Tox profiling. Each section will provide not only the "how" but, more importantly, the "why," grounding each experimental choice in the principles of modern drug discovery.

Part 1: Foundational Screening - Assessing General Cytotoxicity

Before investigating specific therapeutic activities, it is crucial to establish the general cytotoxic profile of this compound. Cytotoxicity assays are fundamental in early-stage screening as they provide a preliminary indication of a compound's potential for causing cellular damage.[7][8] A compound with high cytotoxicity at low concentrations may be unsuitable for most therapeutic applications, with the notable exception of oncology.

Rationale for Cytotoxicity Screening

The primary objective of this initial screen is to determine the concentration range at which this compound exhibits biological activity without causing significant cell death. This therapeutic window is a critical parameter for designing subsequent, more specific assays. Information gathered from these assays will guide dose-selection for mechanism-based studies and provide an early warning of potential toxicity.[8]

Recommended Cytotoxicity Assays

A panel of assays targeting different cellular integrity markers is recommended to build a comprehensive cytotoxicity profile.

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

LDH Release Assay (Lactate Dehydrogenase): This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium, which is a marker of plasma membrane damage and cell death.[7][9]

-

ATP Assay: This assay measures intracellular ATP levels, which correlate with cell viability and metabolic function.

Table 1: Representative Data from Foundational Cytotoxicity Screening

| Assay Type | Cell Line | This compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| MTT | HeLa | 0.1, 1, 10, 50, 100 | 98, 95, 85, 45, 10 | 48.2 |

| LDH Release | HepG2 | 0.1, 1, 10, 50, 100 | 102, 105, 115, 160, 250 | >100 |

| ATP | A549 | 0.1, 1, 10, 50, 100 | 99, 96, 88, 52, 15 | 55.7 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: Mechanistic Screening - Target-Based and Phenotypic Approaches

Following the initial cytotoxicity assessment, the next phase of screening focuses on identifying the specific biological targets and pathways modulated by this compound. This can be approached through both target-based and phenotypic screening methods.[10]

Target-Based Screening: Enzyme Inhibition Assays

Given that many hydrazine derivatives are known to be enzyme inhibitors, a logical next step is to screen this compound against a panel of relevant enzymes.[3][11] Monoamine oxidases (MAOs) are a particularly relevant target class for hydrazine-containing compounds.[12][13]